molecular formula C22H16N2 B1584397 4,4'-Diphenyl-2,2'-bipyridine CAS No. 6153-92-0

4,4'-Diphenyl-2,2'-bipyridine

Cat. No.: B1584397
CAS No.: 6153-92-0
M. Wt: 308.4 g/mol
InChI Key: OXMSMRJQZMTIMT-UHFFFAOYSA-N
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Description

4,4’-Diphenyl-2,2’-bipyridine, also known as 4,4’-Diphenyl-2,2’-dipyridyl, is a chemical compound with the molecular formula C22H16N2 . It has a molecular weight of 308.38 . It is a solid substance and is mainly used as a precursor to create coordination complexes .


Molecular Structure Analysis

The InChI code for 4,4’-Diphenyl-2,2’-bipyridine is 1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Chemical Reactions Analysis

While specific chemical reactions involving 4,4’-Diphenyl-2,2’-bipyridine are not detailed in the search results, there are mentions of its use in the creation of coordination complexes and as a photosensitizing unit suitable for photo-induced energy transfer .


Physical And Chemical Properties Analysis

4,4’-Diphenyl-2,2’-bipyridine is a solid substance . It has a molecular weight of 308.38 . The predicted density is 1.134±0.06 g/cm3 . It has a predicted boiling point of 475.2±40.0 °C and a melting point of 188-190 °C .

Scientific Research Applications

Photophysical and Electrochemical Properties

  • Luminescent Properties and Excited-State Dynamics : Rhenium(I) N-heterocyclic carbene complexes, incorporating ligands like 4,4'-Diphenyl-2,2'-bipyridine, demonstrate notable luminescent properties. Their luminescence data are consistent with emission from a 3MLCT state, indicating potential applications in optoelectronic devices and photodynamic therapy (Xue et al., 1998).

  • Electrochemical Reduction Behavior : The electrochemical reduction properties of this compound show distinct wave patterns, highlighting its potential in electrochemical sensors and energy storage systems (Miholová et al., 1987).

Solar Energy Conversion

  • Dye-Sensitized Solar Cells (DSSCs) : Compounds like this compound are used in the synthesis of CN-bridged trinuclear Ru complexes for DSSCs. These complexes exhibit broad spectral coverage and high photon-to-current conversion efficiencies, making them valuable for solar light harvesting (Nazeeruddin et al., 1990).

Chemical Synthesis and Characterization

  • Synthesis and Spectral Analysis : The synthesis of derivatives of this compound has been explored, contributing to the understanding of their structural and photoluminescent properties (Gao Xi-cun, 2008).

Ion-Selective Electrodes

  • Nitrate Ion Detection : Nickel complexes of this compound have been used in liquid membranes for nitrate-selective electrodes. The size of the exchange site in these electrodes influences selectivity, making them useful in environmental monitoring and analysis (Hwang & Cheng, 1979).

Structural Dynamics in Excited States

  • Excited-State Properties : Aryl-substituted 2,2'-bipyridyl complexes of Ru(II), including this compound variants, have been analyzed for their excited-state properties, contributing to the understanding of photophysical processes in molecular systems (Damrauer et al., 1997).

Safety and Hazards

4,4’-Diphenyl-2,2’-bipyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in the eyes or on the skin .

Future Directions

While specific future directions for 4,4’-Diphenyl-2,2’-bipyridine are not mentioned in the search results, there are references to its potential use in the creation of coordination complexes and as a photosensitizing unit suitable for photo-induced energy transfer , suggesting possible areas of future research.

Relevant Papers

Relevant papers related to 4,4’-Diphenyl-2,2’-bipyridine can be found at Sigma-Aldrich . For a more comprehensive list of papers, it would be best to conduct a literature search in a scientific database.

Properties

IUPAC Name

4-phenyl-2-(4-phenylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMSMRJQZMTIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064128
Record name 4,4'-Diphenyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-92-0
Record name 4,4′-Diphenyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6153-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, 4,4'-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bipyridine, 4,4'-diphenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Diphenyl-2,2'-bipyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-diphenyl-2,2'-bipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Diphenyl-2,2'-bipyridine?

A1: The molecular formula of this compound is C22H16N2, and its molecular weight is 308.38 g/mol.

Q2: How can I characterize this compound spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: 1H, 13C, and 15N NMR spectroscopy can elucidate the structure and electronic environment of the molecule. []
  • UV-Vis Spectroscopy: This technique reveals characteristic absorption bands related to π-π* and metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. [, , , , , , ]

Q3: Is this compound compatible with various solvents?

A3: this compound exhibits solubility in a range of organic solvents, including acetonitrile, dichloromethane, chloroform, and methanol. [, , , , , , , ]

Q4: How does this compound interact with transition metals?

A4: this compound acts as a bidentate chelating ligand, coordinating to transition metals like Ruthenium(II), Osmium(II), Platinum(II), and Iridium(III) through its two nitrogen atoms. [, , , , , , , , , , , , ]

Q5: How does the presence of this compound influence the photophysical properties of Ru(II) complexes?

A5: Incorporating this compound into Ru(II) complexes can:

  • Extend the lifetime of the triplet 3MLCT excited state compared to complexes with simpler bipyridine ligands. [, , ]
  • Influence the energy levels of the complex, leading to shifts in absorption and emission wavelengths. [, , , ]
  • Impact the radiative quantum yield, potentially increasing it due to reduced geometric distortion in the excited state. []

Q6: What is the effect of phenyl substitution on the photophysical properties compared to unsubstituted bipyridine complexes?

A6: The phenyl substituents in this compound contribute to:

  • Increased conjugation, leading to red-shifted absorption and emission compared to analogous complexes with unsubstituted bipyridine. [, , , ]
  • Enhanced steric hindrance, which can influence the complex's geometry and excited-state dynamics. [, ]

Q7: Can this compound be used in the development of luminescent materials?

A7: Yes, this compound-based metal complexes, particularly those of Ru(II) and Os(II), exhibit strong red phosphorescence, making them suitable for OLED applications. [, ]

Q8: What catalytic applications utilize this compound complexes?

A8: While not directly catalytic itself, this compound is a supporting ligand in complexes used for:

  • Photocatalytic hydrogen generation from water. []

Q9: How is computational chemistry employed to study this compound and its complexes?

A9:

  • DFT calculations: Density Functional Theory (DFT) is used to analyze electronic structures, predict spectroscopic properties (UV-Vis, NMR), and understand the impact of structural modifications on the complex's behavior. [, , , ]
  • TD-DFT calculations: Time-Dependent DFT elucidates excited state properties and helps interpret experimental observations like emission spectra and excited-state lifetimes. []

Q10: How do structural modifications of this compound impact its coordination and photophysical properties?

A10: Modifications to the phenyl rings or the bipyridine core can significantly alter the properties of the resulting metal complexes:

  • Electron-donating/withdrawing groups: Introducing electron-donating or withdrawing groups on the phenyl rings can tune the energy levels of the complex, affecting its absorption, emission, and electrochemical properties. [, , ]
  • Steric bulk: Increasing steric bulk around the coordination site can influence the stability, geometry, and reactivity of the complex. [, , ]

Q11: What is known about the stability of this compound complexes?

A11: The stability of these complexes can vary depending on the metal ion, other ligands present, and the environment. Some Ru(II) complexes containing this compound demonstrate enhanced photostability. []

Q12: Are there strategies to improve the stability and solubility of this compound complexes?

A12:

  • Choice of counterion: Using specific counterions like hexafluorophosphate (PF6−) can enhance solubility in organic solvents. []
  • Incorporation of solubilizing groups: Introducing hydrophilic groups onto the ligand periphery can increase water solubility. []

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